molecular formula C19H17FN2OS B6061407 N-(2-fluorophenyl)-2-quinolin-2-ylsulfanylbutanamide

N-(2-fluorophenyl)-2-quinolin-2-ylsulfanylbutanamide

Cat. No.: B6061407
M. Wt: 340.4 g/mol
InChI Key: ZSDCQCKZQFMUKU-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-quinolin-2-ylsulfanylbutanamide is an organic compound that features a fluorophenyl group, a quinoline moiety, and a butanamide backbone

Properties

IUPAC Name

N-(2-fluorophenyl)-2-quinolin-2-ylsulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-2-17(19(23)22-16-10-6-4-8-14(16)20)24-18-12-11-13-7-3-5-9-15(13)21-18/h3-12,17H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDCQCKZQFMUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1F)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-quinolin-2-ylsulfanylbutanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-quinolin-2-ylsulfanylbutanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as nitronium ions or halogens.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-quinolin-2-ylsulfanylbutanamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The sulfanyl group may also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.

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